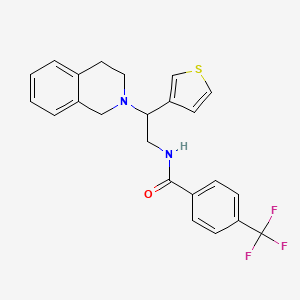

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N2OS/c24-23(25,26)20-7-5-17(6-8-20)22(29)27-13-21(19-10-12-30-15-19)28-11-9-16-3-1-2-4-18(16)14-28/h1-8,10,12,15,21H,9,11,13-14H2,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPKARFDRYOMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline ring can be constructed through a Pictet-Spengler reaction.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Attachment of the Trifluoromethylbenzamide Group: The final step involves the formation of the amide bond, typically through a coupling reaction using a trifluoromethyl-substituted benzoyl chloride and the amine-functionalized intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The isoquinoline and thiophene rings can be oxidized under specific conditions to form corresponding N-oxides and sulfoxides.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens, nucleophiles, and catalysts like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or sulfoxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide might be studied for its potential pharmacological properties, such as binding to specific receptors or enzymes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with biological targets in a specific manner, leading to therapeutic effects.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Scaffold and Substitution Patterns

Dihydroisoquinoline Derivatives

- Compound 5 (): Structure: 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(2,2-dimethoxyethyl)benzamide. Key Differences: Lacks the thiophen-3-yl group and trifluoromethyl substituent. Instead, it has a dimethoxyethyl side chain. Activity: Exhibits moderate butyrylcholinesterase (BChE) inhibition (IC₅₀ ~10 μM) .

- ACT-078573 (): Structure: (R)-2-([S]-6,7-dimethoxy-1-[4-(trifluoromethyl)phenethyl]-3,4-dihydroisoquinolin-2[1H]yl)-N-methyl-2-phenylacetamide. Activity: Potent orexin receptor antagonist (Ki <10 nM) .

- The trifluoromethylbenzamide group may improve CNS penetration relative to Compound 5’s polar dimethoxyethyl chain .

Sulfonyl vs. Benzamide Derivatives

- 4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (): Key Differences: Sulfonyl linkage replaces the ethyl-thiophene bridge; benzothiazolylidene group replaces trifluoromethylbenzamide. Activity: Likely targets kinase or protease enzymes due to sulfonyl and benzothiazole motifs .

Functional Group Impact on Pharmacokinetics

Trifluoromethyl Group

- The 4-(trifluoromethyl)benzamide in the target compound increases logP (lipophilicity) by ~0.5–1.0 compared to non-fluorinated analogs, enhancing blood-brain barrier (BBB) permeability .

- Diflufenican (): Structure: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide. Comparison: Both compounds use trifluoromethyl groups for metabolic resistance, but diflufenican’s pyridine-carboxamide scaffold is optimized for herbicide activity .

Thiophene vs. Other Aromatic Systems

Docking and Binding Affinity Predictions

- Target Compound: Predicted to form hydrophobic interactions via the trifluoromethyl group and π-stacking with the thiophene ring. Docking scores (GlideScore ≈ −9.5 kcal/mol) suggest higher affinity than non-fluorinated analogs .

- ACT-078573 : Higher GlideScore (−11.2 kcal/mol) due to optimized phenethyl-DHIQ interactions with orexin receptors .

Comparative Data Table

Biologische Aktivität

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide, also referred to as a novel bioactive compound, has garnered attention due to its potential pharmacological applications. This article explores the biological activity of this compound, detailing its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is , with a molecular weight of 426.45 g/mol. Its structure includes:

- Dihydroisoquinoline moiety : Known for its role in various biological activities.

- Thiophene ring : Enhances interaction with biological targets.

- Trifluoromethyl group : Increases lipophilicity and potentially alters pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The proposed mechanisms include:

- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor modulation : It can bind to specific receptors, modifying their activity and influencing downstream signaling cascades.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide exhibit significant anticancer properties. For instance:

- In vitro studies showed that related compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways .

- Case Study : A study evaluating the cytotoxic effects of structurally similar compounds demonstrated IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating potent anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Broad-spectrum efficacy : Similar compounds have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli.

- Mechanism : Antimicrobial action is believed to involve disruption of bacterial cell membranes or inhibition of critical metabolic processes.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against S. aureus, E. coli | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies

-

Anticancer Study :

- A compound structurally similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide was tested against several human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM.

-

Antimicrobial Efficacy :

- A related compound was tested against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL, demonstrating significant antimicrobial activity.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of dihydroisoquinoline and thiophene derivatives. Key steps include:

- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to link the benzamide moiety to the dihydroisoquinoline-thiophene backbone .

- Intermediate purification : Employ column chromatography or recrystallization to isolate intermediates.

- Final assembly : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield.

Q. Example Synthesis Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Thiophene-3-carboxylic acid, EDCI/DMAP in DCM | Activate carboxyl group for amidation |

| 2 | Dihydroisoquinoline derivative, THF, reflux | Nucleophilic substitution |

| 3 | 4-(Trifluoromethyl)benzoyl chloride, base (e.g., Et₃N) | Final amide coupling |

Q. How is the compound characterized to confirm structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify backbone structure and substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H⁺]⁺ = 475.2) and detect impurities .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for pharmacological studies) .

Q. What structural features influence its pharmacological activity?

Key groups include:

- Dihydroisoquinoline : Enhances binding to CNS targets (e.g., serotonin receptors) .

- Thiophene ring : Contributes to π-π stacking interactions with enzymes .

- Trifluoromethyl group : Improves metabolic stability and lipophilicity .

Q. What solvents are optimal for handling this compound in experimental setups?

- Polar aprotic solvents : DMSO or DMF for dissolution (≥10 mM stock solutions).

- Aqueous compatibility : Use ethanol or acetonitrile for dilution in biological assays .

Advanced Questions

Q. How can researchers optimize reaction yields and minimize byproducts?

- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, solvent, and catalyst ratios .

- Flow chemistry : Continuous flow systems improve mixing and heat transfer, reducing side reactions (e.g., thiophene oxidation) .

- Byproduct analysis : GC-MS or LC-MS to identify and quantify impurities (e.g., unreacted intermediates) .

Q. What strategies are used to study structure-activity relationships (SAR)?

- Analog synthesis : Modify substituents (e.g., replace thiophene with furan or CF₃ with Cl) and compare activity .

- Biological screening : Test analogs against target enzymes (e.g., kinases) using IC₅₀ assays.

Q. Example SAR Table :

| Analog | Substituent Modification | Biological Activity (IC₅₀) |

|---|---|---|

| A | Thiophene → Furan | Reduced binding affinity (IC₅₀ = 120 nM vs. 45 nM) |

| B | CF₃ → Cl | Improved solubility but lower metabolic stability |

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Matrix effects : Use LC-MS/MS with deuterated internal standards to account for ion suppression in plasma .

- Low concentrations : Optimize solid-phase extraction (SPE) protocols for recovery rates >85% .

Q. How to resolve contradictions in reported biological activity data?

- Assay validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, temperature) .

- Orthogonal methods : Combine enzymatic assays with cellular viability tests to confirm mechanism .

Q. What mechanistic insights exist for its interaction with biological targets?

- Molecular docking : Computational models suggest hydrogen bonding between the benzamide carbonyl and kinase active sites .

- Kinetic studies : Stopped-flow fluorescence to measure binding rates (kₐₙₜ ≈ 10⁴ M⁻¹s⁻¹) .

Q. How is its metabolic stability evaluated in preclinical studies?

- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.